Broussoflavonol F

Descripción general

Descripción

Broussoflavonol F es un compuesto flavonóide prenilado aislado del género Broussonetia, particularmente de Broussonetia papyrifera. Los flavonoides prenilados son un tipo especial de derivado de flavonoides caracterizado por la presencia de uno o más grupos prenilo en el núcleo principal del flavonoide. Estos compuestos son conocidos por sus diversas actividades biológicas, que incluyen efectos anticancerígenos, antiinflamatorios y neuroprotectores .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Broussoflavonol F implica la prenilación del esqueleto flavonóide. La prenilación se refiere a la adición de grupos prenilo (grupos alquilo sustituyentes como prenilo, geranilo, lavandulilo y farnesilo) a la estructura flavonóide. Esta modificación se puede lograr a través de varias reacciones químicas, que incluyen oxidación, ciclización e hidroxilación .

Métodos de producción industrial

La producción industrial de this compound generalmente implica la extracción y el aislamiento del compuesto de fuentes naturales, como la planta Broussonetia papyrifera. También se están explorando técnicas avanzadas en biología sintética e ingeniería metabólica para mejorar la producción de flavonoides y sus formas modificadas .

Análisis De Reacciones Químicas

Tipos de reacciones

Broussoflavonol F experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución pueden reemplazar átomos o grupos específicos dentro de la molécula.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción generalmente implican temperaturas controladas, niveles de pH y sistemas de solventes para asegurar las modificaciones deseadas .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound. Estos derivados a menudo exhiben actividades biológicas mejoradas o modificadas .

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

1.1 Mechanisms of Action in Colon Cancer

Recent studies have demonstrated that BFF exhibits potent anti-proliferative and anti-angiogenic effects against colon cancer cells. In vitro experiments using human colon cancer cell lines (HCT-116 and LoVo) showed that BFF induces apoptosis and cell cycle arrest at the G0/G1 phase. The compound downregulates key proteins involved in cell proliferation, including HER2, RAS, p-BRAF, p-MEK, and p-Erk .

1.2 In Vivo Studies

In vivo experiments using zebrafish embryos and HCT116 tumor-bearing mice confirmed the anti-cancer effects of BFF. Administration of BFF significantly reduced tumor growth and decreased expression levels of proliferation markers such as Ki-67 and angiogenesis markers like CD31 in tumor tissues . These findings suggest that BFF could be a promising candidate for developing new anti-cancer therapies.

Anti-Viral Potential

2.1 Inhibition of SARS-CoV-2

BFF has also been identified as a potential inhibitor of the SARS-CoV-2 spike protein, which is crucial for viral entry into host cells. Molecular docking studies indicated that BFF forms stable interactions with key residues in the receptor-binding domain (RBD) of the spike protein, suggesting its potential utility in COVID-19 treatment . This positions BFF as a candidate for further exploration in antiviral drug development.

Dermatological Applications

3.1 Skin Lightening and Anti-Tyrosinase Activity

BFF has shown promise in dermatological applications due to its strong anti-tyrosinase activity, which is essential for skin lightening treatments. Studies indicate that BFF can effectively inhibit melanin production in melanoma cells (B16), making it a valuable ingredient in cosmetic formulations aimed at reducing hyperpigmentation .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

Broussoflavonol F ejerce sus efectos principalmente a través de la inhibición de la xantina oxidasa, una enzima involucrada en la producción de especies reactivas de oxígeno. Al inhibir esta enzima, this compound reduce el estrés oxidativo y la inflamación, contribuyendo a sus propiedades anticancerígenas y antiinflamatorias . Los objetivos moleculares y las vías involucradas incluyen la modulación de las vías de estrés oxidativo y la inhibición de los mediadores proinflamatorios .

Comparación Con Compuestos Similares

Compuestos similares

Los compuestos similares a Broussoflavonol F incluyen otros flavonoides prenilados, como:

- Broussoflavan A

- Broussoaurone A

- Broussoflavonol G

Singularidad

This compound es único debido a su alta citotoxicidad contra líneas celulares de cáncer humano, con valores de IC50 que van de 3.83 a 4.13 µM . Esto lo convierte en un candidato prometedor para futuras investigaciones y desarrollo en terapias contra el cáncer.

Actividad Biológica

Broussoflavonol F (BFF) is a prenylated flavonoid isolated from the Macaranga genus, known for its diverse biological activities, particularly in cancer research. This article provides a comprehensive overview of the biological activities of BFF, focusing on its anti-cancer, antioxidant, and potential therapeutic properties.

1. Anti-Cancer Activity

Recent studies have highlighted the significant anti-cancer properties of BFF, particularly against colon cancer.

- Cytotoxicity : BFF exhibits cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that BFF induces apoptosis and cell cycle arrest in human colon cancer cells (HCT116 and LoVo) at concentrations ranging from 1.25 to 5 µM. It was found to downregulate key signaling proteins such as HER2, RAS, p-BRAF, p-MEK, and p-Erk, which are crucial in cancer proliferation pathways .

- Anti-Angiogenesis : The compound also demonstrates anti-angiogenic properties by inhibiting endothelial cell proliferation and tube formation in human endothelial cells (HMEC-1). In vivo studies using zebrafish embryos showed that BFF significantly reduced the length of subintestinal vessels by decreasing the expression of angiogenesis-related genes such as NRP1a and KDR .

- In Vivo Efficacy : In animal models (HCT116 tumor-bearing mice), intraperitoneal administration of BFF (10 mg/kg) led to a marked reduction in tumor growth and decreased expression of proliferation markers like Ki-67 and angiogenesis markers like CD31 in tumor tissues .

Table 1: Summary of Anti-Cancer Effects of this compound

| Activity | In Vitro Results | In Vivo Results |

|---|---|---|

| Cytotoxicity | Induces apoptosis in colon cancer cells | Reduces tumor size in mice |

| Cell Cycle Arrest | G0/G1 phase arrest at 1.25-5 µM | Decreased Ki-67 expression |

| Anti-Angiogenesis | Inhibits tube formation in HMEC-1 | Reduced expression of CD31 |

2. Antioxidant Activity

BFF also exhibits potent antioxidant properties. Studies have shown that it can reduce oxidative stress by improving the activity of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase in cellular models .

Antioxidant Mechanism

The antioxidant activity is attributed to its ability to scavenge free radicals and reduce peroxide levels in cells. This suggests potential applications in preventing oxidative stress-related diseases .

3. Other Biological Activities

In addition to its anti-cancer and antioxidant effects, BFF has been investigated for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest that BFF may possess antimicrobial properties, although more research is needed to fully understand its efficacy against specific pathogens .

- Potential Therapeutic Applications : In silico studies have indicated that BFF could serve as a promising candidate for drug development against viral infections such as COVID-19 due to its structural compatibility with viral targets .

4. Case Studies

A notable case study involved the examination of BFF's effects on colon cancer cell lines where it was found that treatment with BFF led to significant reductions in cell viability and induced apoptosis through the activation of intrinsic pathways . This supports the hypothesis that BFF could be further developed as a therapeutic agent for cancer treatment.

Propiedades

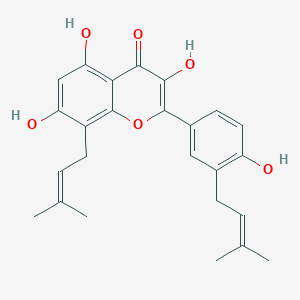

IUPAC Name |

3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-15-11-16(8-10-18(15)26)24-23(30)22(29)21-20(28)12-19(27)17(25(21)31-24)9-6-14(3)4/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMMNUQOUANAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic targets of Broussoflavonol F?

A1: this compound has shown promising interactions with various protein targets relevant to disease pathways. Studies highlight its potential as a:

- SARS-CoV-2 Main Protease Inhibitor: Molecular docking studies suggest that this compound can bind to the main protease of SARS-CoV-2, potentially inhibiting its activity. [, ]

- PAK1 Inhibitor: this compound emerged as a potential PAK1 inhibitor in molecular docking simulations, implicating its potential use against COVID-19. []

- MAPK1 Inhibitor: Research indicates this compound exhibits strong binding affinity to MAPK1, suggesting potential as an anti-COVID-19 agent by inhibiting the MAPK1 pathway. []

- Fructose 1,6-Bisphosphatase (FBPase) Inhibitor: Molecular docking studies indicate that this compound can interact with the allosteric site of FBPase, a key enzyme in gluconeogenesis, suggesting potential antidiabetic activity. []

- Antiplatelet Agent: this compound has demonstrated strong inhibition of arachidonic acid (AA)-induced platelet aggregation, potentially acting as a cyclooxygenase inhibitor. []

Q2: What is the molecular structure of this compound?

A2: this compound is a prenylated flavonol. Although the provided research excerpts do not explicitly state the molecular formula and weight, they offer detailed spectroscopic data from techniques like UV, IR, HRESIMS, 1D, and 2D NMR. [, , , , , , ] These data are crucial for structural elucidation and confirmation.

Q3: How does the structure of this compound relate to its activity?

A3: While the provided research doesn't delve into comprehensive Structure-Activity Relationship (SAR) studies for this compound, it highlights the importance of its prenylated flavonol structure for its observed activities. For instance, the prenyl group is likely crucial for its interaction with targets like SARS-CoV-2 main protease and FBPase. [, ] Further research exploring modifications to its core structure could optimize its potency and selectivity for specific targets.

Q4: What is known about the stability of this compound?

A4: The provided research does not provide specific information about the stability of this compound under various conditions or potential formulation strategies to enhance its stability, solubility, or bioavailability. Future studies focusing on these aspects are essential for translating its therapeutic potential into practical applications.

Q5: Has this compound shown efficacy in in vitro or in vivo models?

A5: Yes, research indicates that this compound exhibits promising in vitro activities:

- Antioxidant Activity: this compound demonstrates potent antioxidant activity, as evidenced by its radical scavenging abilities against DPPH. [, ]

- Antimelanogenesis Activity: this compound shows potential as a cosmetic ingredient by inhibiting melanin production in B16 melanoma cells without significant cytotoxicity. []

- Cytotoxic Activity: this compound exhibits moderate cytotoxic activity against several human cancer cell lines, including KB, MCF-7, HepG-2, and LU. []

Q6: What are the potential sources of this compound?

A6: this compound has been identified and isolated from various plant sources, particularly those belonging to the Moraceae family. These sources include:

- Propolis from Stingless Bees: this compound is a notable component of propolis collected from stingless bees like Tetragonula aff. biroi and Wallacetrigona incisa. [, , , ]

- Macaranga Species: Several species of the Macaranga genus, including Macaranga gigantea, Macaranga inermis, Macaranga recurvata, and Macaranga indica, have been identified as sources of this compound. [, , , , ]

- Morus cathayana: This plant, belonging to the Moraceae family, has also been identified as a source of this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.